N'-[(Z)-[3-(Benzyloxy)-4-methoxyphenyl]methylidene]pyrazine-2-carbohydrazide
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Overview
Description
N’-[(Z)-[3-(Benzyloxy)-4-methoxyphenyl]methylidene]pyrazine-2-carbohydrazide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrazine ring, a benzyloxy group, and a methoxyphenyl group, making it a subject of interest in organic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(Z)-[3-(Benzyloxy)-4-methoxyphenyl]methylidene]pyrazine-2-carbohydrazide typically involves the condensation of pyrazine-2-carbohydrazide with 3-(benzyloxy)-4-methoxybenzaldehyde under specific reaction conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the presence of an acid catalyst like acetic acid to facilitate the condensation reaction .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the purity of reactants, and employing industrial-scale reactors to achieve higher yields.
Chemical Reactions Analysis
Types of Reactions
N’-[(Z)-[3-(Benzyloxy)-4-methoxyphenyl]methylidene]pyrazine-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N’-[(Z)-[3-(Benzyloxy)-4-methoxyphenyl]methylidene]pyrazine-2-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(Z)-[3-(Benzyloxy)-4-methoxyphenyl]methylidene]pyrazine-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- N’-{(E)-[3-(Benzyloxy)-4-methoxyphenyl]methylidene}-3-(1,2-dihydro-5-acenaphthylenyl)-1H-pyrazole-5-carbohydrazide
- N’-{(Z)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-oxo-4-phenylpyrrolidine-3-carbohydrazide
Uniqueness
N’-[(Z)-[3-(Benzyloxy)-4-methoxyphenyl]methylidene]pyrazine-2-carbohydrazide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its structural features make it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C20H18N4O3 |
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Molecular Weight |
362.4 g/mol |
IUPAC Name |
N-[(Z)-(4-methoxy-3-phenylmethoxyphenyl)methylideneamino]pyrazine-2-carboxamide |
InChI |
InChI=1S/C20H18N4O3/c1-26-18-8-7-16(11-19(18)27-14-15-5-3-2-4-6-15)12-23-24-20(25)17-13-21-9-10-22-17/h2-13H,14H2,1H3,(H,24,25)/b23-12- |
InChI Key |
RMODNURCGXRUGE-FMCGGJTJSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N\NC(=O)C2=NC=CN=C2)OCC3=CC=CC=C3 |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)C2=NC=CN=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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